4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide
Description
The compound 4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide is a benzamide derivative featuring a sulfonamide group at the 4-position of the benzene ring and an (E)-configured imine-linked 2-trifluoromethylphenyl substituent. Although direct biological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., sulfonamide-containing benzamides) are frequently explored as kinase inhibitors or antiparasitic agents .
Properties
Molecular Formula |
C21H15ClF3N3O3S |
|---|---|
Molecular Weight |
481.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C21H15ClF3N3O3S/c22-16-7-11-18(12-8-16)32(30,31)28-17-9-5-14(6-10-17)20(29)27-26-13-15-3-1-2-4-19(15)21(23,24)25/h1-13,28H,(H,27,29)/b26-13+ |
InChI Key |
LVZUZMHNHUVZDF-LGJNPRDNSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with an amine derivative to form the sulfonylamino intermediate. This intermediate is then reacted with a trifluoromethylbenzaldehyde derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The trifluoromethyl group in the target compound enhances electron-withdrawing properties and lipophilicity compared to methoxy () or methylsulfonyl () groups . Sulfonamide vs. Sulfonylamino: The target compound’s sulfonamide group (SO₂NH) differs from methylsulfonylamino (SO₂NCH₃) in , altering hydrogen-bonding capacity and steric bulk . Imine Configuration: The (E)-imine configuration in the target compound may influence molecular planarity and binding interactions compared to non-specified configurations in analogs .
Synthetic Yields :
- Compounds in achieved yields of 69–76% via HCl salt purification, suggesting feasible scalability for derivatives with trifluoromethyl/fluoro substituents .
Physicochemical and Pharmacokinetic Inference
- Solubility: Sulfonamide and imine groups may reduce aqueous solubility relative to methylsulfonylamino derivatives () due to reduced polarity .
- Metabolic Stability: Trifluoromethyl groups are known to resist oxidative metabolism, suggesting enhanced stability compared to non-fluorinated analogs .
Biological Activity
The compound 4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, including its antibacterial, enzyme inhibitory, and anticancer activities, supported by relevant case studies and research findings.
Chemical Structure
The compound's structure can be represented as follows:
1. Antibacterial Activity
Research has demonstrated that derivatives of sulfonamide compounds exhibit significant antibacterial properties. In a study evaluating synthesized compounds, it was found that those similar to our target compound showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve inhibition of bacterial growth through interference with metabolic pathways.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies indicated strong inhibitory effects on these enzymes, which are crucial in various physiological processes:
- Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition can lead to increased levels of acetylcholine, potentially aiding in neurological conditions.
- Urease : Inhibition is significant as urease contributes to the pathogenesis of certain infections like those caused by Helicobacter pylori.
In one study, several derivatives exhibited strong urease inhibition, indicating potential therapeutic applications in treating infections associated with urease-producing bacteria .
3. Anticancer Activity
The anticancer potential of sulfonamide derivatives has been widely documented. The compound's structural features may contribute to its effectiveness against various cancer cell lines. Studies have shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth .
Case Study : A specific derivative demonstrated significant cytotoxicity against breast cancer cells in vitro, suggesting that modifications to the sulfonamide structure can enhance anticancer activity.
Research Findings
In a comprehensive evaluation of the biological activities of sulfonamide derivatives, researchers utilized techniques such as molecular docking and binding affinity assessments with bovine serum albumin (BSA). These studies help elucidate the pharmacokinetic properties and potential therapeutic efficacy of the compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
